

Application Note: Quantification of F-actin Intensity using Phalloidin-TRITC

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Compound of Interest

Compound Name: *Phalloidin-TRITC*

Cat. No.: *B12067930*

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Audience: Researchers, scientists, and drug development professionals.

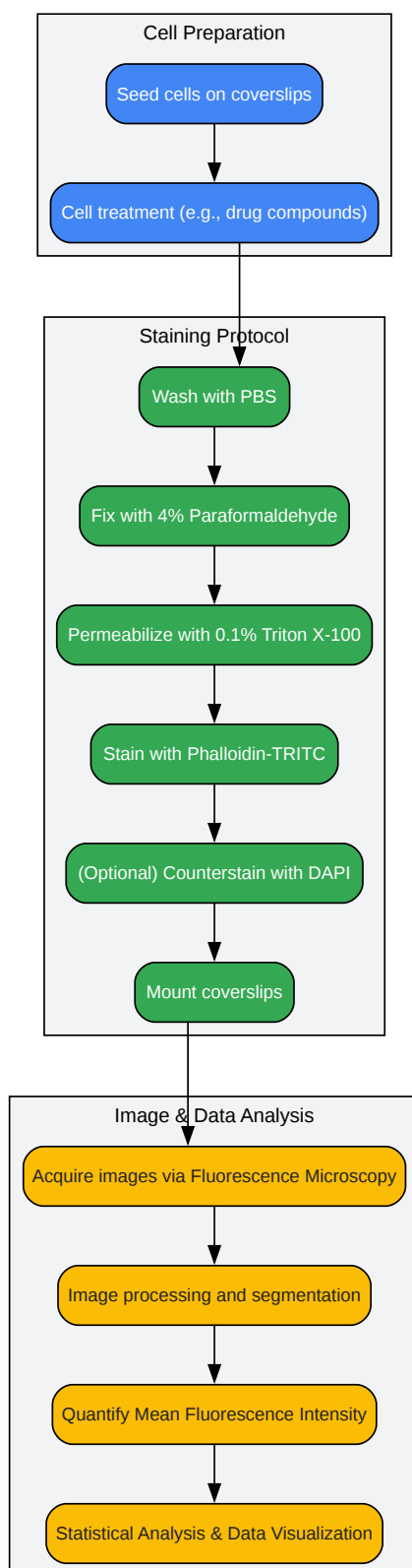
Introduction

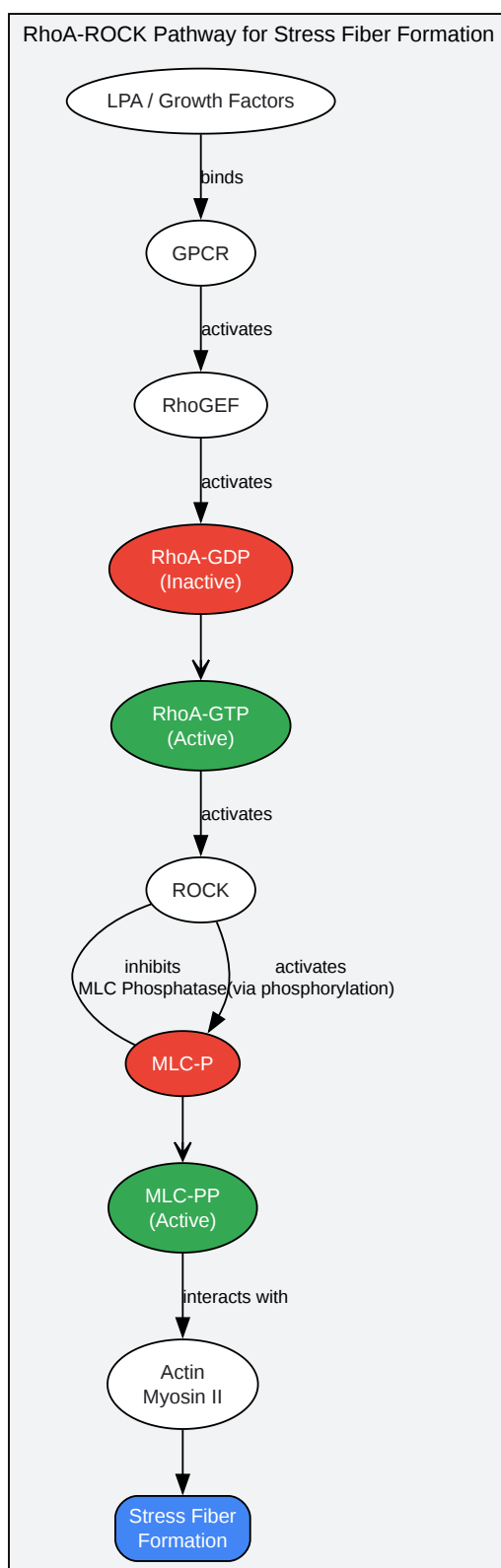
The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, motility, and intracellular trafficking.[1][2] It is primarily composed of microfilaments, which are polymers of globular actin (G-actin) that form filamentous actin (F-actin).[3] The dynamic reorganization of the actin cytoskeleton is a key process in many physiological and pathological events, including cancer cell metastasis, immune response, and neurogenesis.[1][4][5] Therefore, quantifying changes in F-actin structures is crucial for understanding disease mechanisms and for the development of novel therapeutics.[6][7]

Phalloidin, a bicyclic peptide toxin isolated from the *Amanita phalloides* mushroom, binds with high specificity and affinity to F-actin, stabilizing the filaments.[3] When conjugated to a fluorescent dye such as Tetramethylrhodamine isothiocyanate (TRITC), phalloidin becomes a powerful probe for visualizing and quantifying F-actin in fixed and permeabilized cells, tissue sections, or cell-free experiments. **Phalloidin-TRITC** exhibits a red-orange fluorescence with excitation and emission maxima around 540 nm and 565 nm, respectively. This application note provides a detailed protocol for staining cells with **Phalloidin-TRITC** and quantifying the resulting fluorescence intensity to measure changes in F-actin content.

Experimental Workflow

The overall workflow involves cell preparation, staining, image acquisition, and data analysis. Each step is critical for obtaining reliable and reproducible quantitative data.





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